3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Description
3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C23H16F2N2O2S and its molecular weight is 422.45. The purity is usually 95%.
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Biological Activity
The compound 3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a member of the spiroindole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₅F₂N₃O₂S
- Molecular Weight: 367.39 g/mol
- SMILES Notation:
C1=CC2=C(C=C1)C(=O)N(C(=O)C2)C(C(F)F)C(F)(F)F
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidinediones and spiroindoles. For instance, derivatives of thiazolidinedione have shown significant antibacterial and antifungal activities against various resistant strains.
Key Findings:
- Minimum Inhibitory Concentrations (MIC): Compounds similar to this compound exhibited MIC values ranging from 16 to 25 µM against drug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antifungal Activity: The compound demonstrated notable antifungal efficacy against strains such as Candida albicans and Aspergillus niger, with comparative studies showing lower MIC values than standard antifungal agents .
Cytotoxicity Evaluation
The safety profile of this compound has been assessed through cytotoxicity studies on human cell lines. The results indicated that:
- Non-cytotoxic Effects: Compounds were tested on SHSY-5Y neuroblastoma cells at concentrations up to 100 µg/mL without exhibiting significant cytotoxic effects . This suggests a favorable safety profile for potential therapeutic applications.
Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. The binding affinity and stability of the protein-ligand complexes indicate that:
- Target Binding: The compound binds effectively to active sites of microbial proteins, which may inhibit their function and contribute to its antimicrobial activity .
- Dynamic Stability: Molecular dynamics simulations revealed stable interactions between the compound and its targets, suggesting a robust mechanism for its biological effects.
Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolidinedione derivatives, compounds were synthesized and tested against multiple bacterial strains. The results indicated that those with structural similarities to this compound had enhanced antimicrobial properties compared to traditional antibiotics .
Compound ID | Bacterial Strain | MIC (µM) | Comparison Standard |
---|---|---|---|
5a | MRSA | 16 | Vancomycin |
5d | VRE | 20 | Ciprofloxacin |
5g | C. albicans | 25 | Nystatin |
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of various derivatives on SHSY-5Y cells. The study concluded that most compounds maintained non-cytotoxic profiles at high concentrations, indicating their potential for therapeutic use without significant adverse effects .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2S/c24-16-6-3-5-15(11-16)13-26-20-10-2-1-9-19(20)23(22(26)29)27(21(28)14-30-23)18-8-4-7-17(25)12-18/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSSKXLJHHHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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